molecular formula C21H23N3O3S2 B11213606 N-(2-benzylsulfanylethyl)-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

N-(2-benzylsulfanylethyl)-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B11213606
M. Wt: 429.6 g/mol
InChI Key: JUUSQEWGHCCSAY-UHFFFAOYSA-N
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Description

N-[2-(benzylsulfanyl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinazoline core, a benzylsulfanyl group, and a methoxyethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzylsulfanyl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps. One common method includes the reaction of 2-aminobenzamide with benzyl mercaptan under specific conditions to form the intermediate product. This intermediate is then reacted with 2-methoxyethylamine and other reagents to yield the final compound. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzylsulfanyl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones under appropriate conditions.

    Reduction: The carbonyl group in the quinazoline core can be reduced to a hydroxyl group using reducing agents.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of the carbonyl group results in a hydroxyl derivative.

Scientific Research Applications

N-[2-(benzylsulfanyl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(benzylsulfanyl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(benzylsulfanyl)ethyl]-4-(2-methoxyethyl)piperazine-1-carboxamide
  • 2-[2-(benzylsulfanyl)ethyl]pyridine

Uniqueness

Compared to similar compounds, N-[2-(benzylsulfanyl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide stands out due to its unique quinazoline core, which imparts specific biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H23N3O3S2

Molecular Weight

429.6 g/mol

IUPAC Name

N-(2-benzylsulfanylethyl)-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C21H23N3O3S2/c1-27-11-10-24-20(26)17-8-7-16(13-18(17)23-21(24)28)19(25)22-9-12-29-14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3,(H,22,25)(H,23,28)

InChI Key

JUUSQEWGHCCSAY-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCSCC3=CC=CC=C3)NC1=S

Origin of Product

United States

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